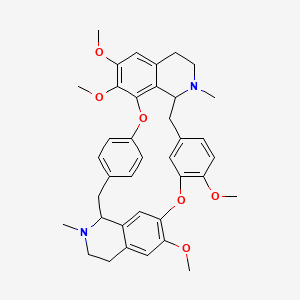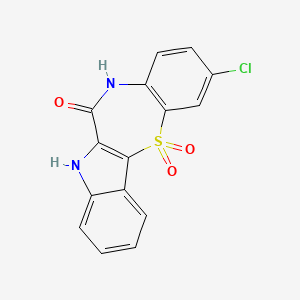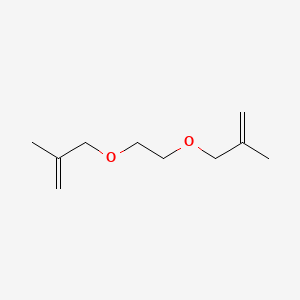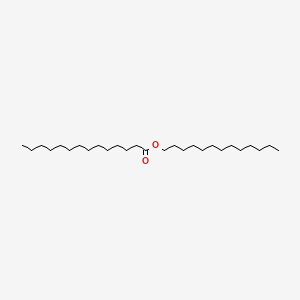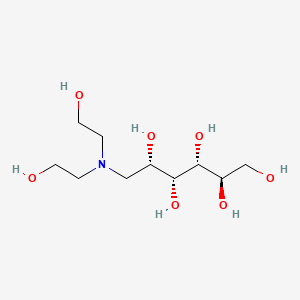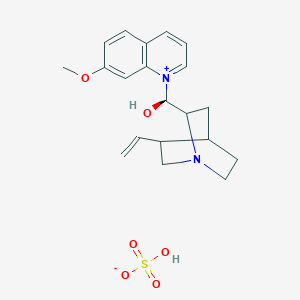
(9S)-10,11-Dihydro-9-hydroxy-6'-methoxycinchonanium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate is a complex organic compound derived from the cinchona alkaloid family. This compound is known for its significant role in various chemical and biological applications, particularly due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate typically involves the extraction of cinchona alkaloids from the bark of the cinchona tree. The extracted alkaloids undergo a series of chemical reactions, including hydrogenation and hydroxylation, to form the desired compound. The reaction conditions often include the use of specific catalysts and controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of (9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
(9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups. These derivatives often exhibit unique properties and can be used in different applications.
Scientific Research Applications
(9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate has a wide range of scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, particularly those caused by parasitic infections.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its unique properties are leveraged to achieve specific outcomes.
Mechanism of Action
The mechanism of action of (9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate involves its interaction with specific molecular targets and pathways. In biological systems, the compound is known to interfere with the metabolic processes of parasites, leading to their death. This is achieved through the inhibition of key enzymes and the disruption of cellular functions. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to bind to specific proteins and alter their activity is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Quinine: Another cinchona alkaloid with similar antimalarial properties.
Cinchonidine: A stereoisomer of quinine with similar chemical properties.
Cinchonine: Another related compound with similar biological activities.
Uniqueness
(9S)-10,11-Dihydro-9-hydroxy-6’-methoxycinchonanium hydrogen sulphate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
85909-60-0 |
|---|---|
Molecular Formula |
C20H26N2O6S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(7-methoxyquinolin-1-ium-1-yl)methanol;hydrogen sulfate |
InChI |
InChI=1S/C20H25N2O2.H2O4S/c1-3-14-13-21-10-8-16(14)11-19(21)20(23)22-9-4-5-15-6-7-17(24-2)12-18(15)22;1-5(2,3)4/h3-7,9,12,14,16,19-20,23H,1,8,10-11,13H2,2H3;(H2,1,2,3,4)/q+1;/p-1/t14?,16?,19?,20-;/m1./s1 |
InChI Key |
SGFQXRZTMRENIG-SOHUGEDCSA-M |
Isomeric SMILES |
COC1=CC2=C(C=CC=[N+]2[C@@H](C3CC4CCN3CC4C=C)O)C=C1.OS(=O)(=O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=CC=[N+]2C(C3CC4CCN3CC4C=C)O)C=C1.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


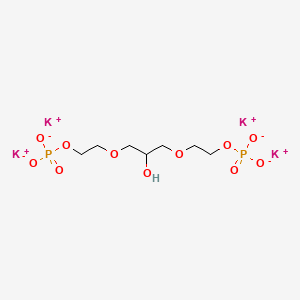
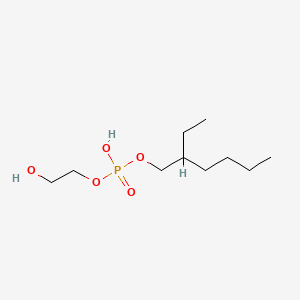
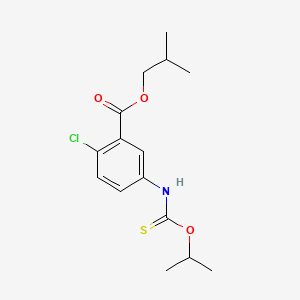

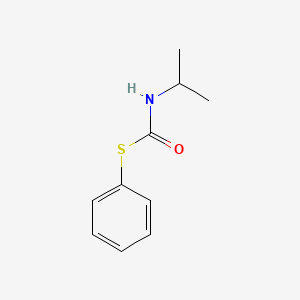
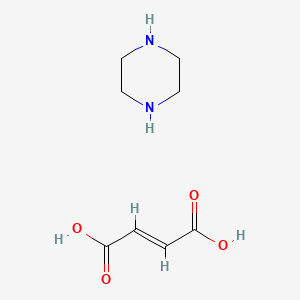
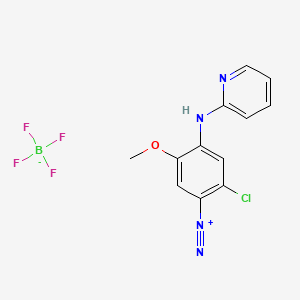
![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)
